2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid

Description

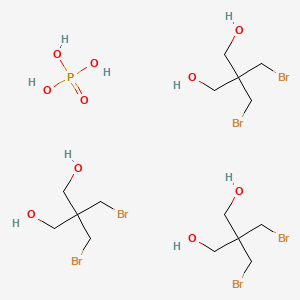

2,2-Bis(bromomethyl)propane-1,3-diol is a brominated flame retardant commonly used in various polymer materials such as rigid polyurethane foams, resins, and coatings. It is characterized by high flame retardancy, light stability, and transparency . The compound is also known for its carcinogenic and genotoxic properties, making it a subject of extensive research .

Properties

CAS No. |

51806-72-5 |

|---|---|

Molecular Formula |

C15H33Br6O10P |

Molecular Weight |

883.8 g/mol |

IUPAC Name |

2,2-bis(bromomethyl)propane-1,3-diol;phosphoric acid |

InChI |

InChI=1S/3C5H10Br2O2.H3O4P/c3*6-1-5(2-7,3-8)4-9;1-5(2,3)4/h3*8-9H,1-4H2;(H3,1,2,3,4) |

InChI Key |

DJHZGOZBVRIFJH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)(CBr)CBr)O.C(C(CO)(CBr)CBr)O.C(C(CO)(CBr)CBr)O.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol typically involves the bromination of pentaerythritol. In a typical laboratory setup, 55 grams of pentaerythritol (0.40 mol) is mixed with 200 grams of 40% hydrobromic acid solution (1.0 mol) and a certain amount of glacial acetic acid. The mixture is heated under reflux for 6-8 hours . After the reaction, water and unreacted hydrobromic acid are removed under reduced pressure, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 2,2-Bis(bromomethyl)propane-1,3-diol follows similar principles but on a larger scale. The process involves continuous bromination of pentaerythritol in the presence of hydrobromic acid and acetic acid, followed by purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(bromomethyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aldehydes or ketones.

Reduction: Reduction reactions can convert the brominated compound into alcohols.

Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃).

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:

Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.

Medicine: Investigated for its potential effects on human health, particularly its role in cancer development.

Industry: Widely used in the production of flame-retardant materials, including resins, coatings, and foams.

Mechanism of Action

The mechanism of action of 2,2-Bis(bromomethyl)propane-1,3-diol involves its interaction with cellular components, leading to genotoxic and carcinogenic effects. The compound can form DNA adducts, leading to mutations and disruptions in cellular processes. It also induces oxidative stress, contributing to its toxic effects .

Comparison with Similar Compounds

Similar Compounds

- 1,3-Dibromo-2,2-bis(hydroxymethyl)propane

- Dibromoneopentyl glycol

- Pentaerythritol dibromide

- Pentaerythritol dibromohydrin

Uniqueness

2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its high flame retardancy and its dual role as both a flame retardant and a genotoxic agent. Its ability to form stable brominated derivatives makes it particularly effective in enhancing the fire resistance of polymer materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.